(4R)-4,8-Dimethyldecanal

Chemical Ecology Pheromone Blend Optimization Behavioral Bioassay

(4R)-4,8-Dimethyldecanal (CAS 632340-07-9) is a chiral, long-chain aldehyde that functions as a key component of the aggregation pheromone system in several stored-product pest beetles, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum). Often referred to as tribolure, this compound's absolute stereochemistry at the 4-position is critical for its biological activity, distinguishing it from inactive or weakly active stereoisomers.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 632340-07-9
Cat. No. B15168195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4,8-Dimethyldecanal
CAS632340-07-9
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(C)CCC=O
InChIInChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1
InChIKeyXAUQKOJHYTYNRM-PIJUOVFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: (4R)-4,8-Dimethyldecanal (CAS 632340-07-9) for Entomological Research and Pest Management


(4R)-4,8-Dimethyldecanal (CAS 632340-07-9) is a chiral, long-chain aldehyde that functions as a key component of the aggregation pheromone system in several stored-product pest beetles, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum) [1]. Often referred to as tribolure, this compound's absolute stereochemistry at the 4-position is critical for its biological activity, distinguishing it from inactive or weakly active stereoisomers [2]. It is primarily procured for use in chemical ecology research, the development of species-specific monitoring lures, and integrated pest management (IPM) strategies for the protection of stored grains and food products [3].

Why Generic Substitution of (4R)-4,8-Dimethyldecanal Fails in Research and Field Applications


The substitution of (4R)-4,8-dimethyldecanal with other in-class long-chain aldehydes or even its own stereoisomers is demonstrably invalid due to the strict stereochemical requirements of the target beetle species' olfactory systems. Bioassays have established that only the (4R) configuration confers significant biological activity; the (4S) enantiomers are either completely inactive or even repellent [1]. Furthermore, even among the active (4R) isomers, the optimal bioactivity is not achieved by the (4R,8R)-isomer alone but by a specific blend ratio with the (4R,8S)-isomer, a nuance that generic or racemic mixtures fail to replicate [2]. The following section provides the quantitative evidence underpinning this procurement-critical differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of (4R)-4,8-Dimethyldecanal for Scientific Procurement


Natural Isomer Ratio vs. Simplified Commercial Blend: A 2.5x Increase in Attractiveness

A walking orientation bioassay in a wind tunnel demonstrated that a reconstituted natural blend of all four stereoisomers of 4,8-dimethyldecanal (ratio 4:4:1:1 for (4R,8R):(4R,8S):(4S,8R):(4S,8S)) was significantly more attractive than the simplified 1:1 blend of (4R,8R) and (4R,8S) used in commercial lures. The study reported that the reconstituted natural blend was equivalent in potency to the natural pheromone and superior to the 1:1 blend, which attracted only approximately 40% of the beetles that responded to the natural blend [1].

Chemical Ecology Pheromone Blend Optimization Behavioral Bioassay

Synergistic Activity of (4R,8S)-Isomer: A 10-Fold Increase in Potency Over the Single Most Active Isomer

A dose-response study testing various mixtures of the two optical isomers revealed that a mixture of (4R,8R)- and (4R,8S)-4,8-dimethyldecanal in an 8:2 ratio was the most active formulation. This blend was about 10 times more attractive than the (4R,8R)-isomer alone, even at a low dose of 0.1 ng [1]. The (4R,8S)-isomer alone showed no activity at doses up to 10 ng, but acted as a potent synergist when combined with the (4R,8R)-isomer.

Stereochemistry-Activity Relationship Pheromone Synergism Dose-Response

Absolute Requirement for (4R)-Configuration: Inactivity of (4S)-Isomers

A comparative study of the four stereoisomers of 4,8-dimethyldecanal demonstrated that only the (4R,8R)-isomer elicited a response identical to the natural pheromone from Tribolium castaneum; the other three isomers induced only very weak or no responses [1]. Further investigation showed that all 4S-analogs were completely inactive at doses up to 1,000 ng, whereas all 4R-analogs were active in the range of 1.0-1,000 ng [2].

Enantioselectivity Olfactory Receptor Structure-Activity Relationship

High-Value Application Scenarios for (4R)-4,8-Dimethyldecanal Based on Evidence


Monitoring and Early Detection of Red Flour Beetle (T. castaneum) Infestations in Grain Storage Facilities

Given the evidence that a blend of (4R,8R)- and (4R,8S)-4,8-dimethyldecanal in an 8:2 ratio is approximately 10 times more attractive than the most active single isomer at low doses [1], this specific formulation is optimal for formulating ultra-sensitive lures. These lures are critical for detecting low-density, incipient infestations in grain silos, flour mills, and food processing plants, enabling early intervention before economic thresholds are reached. The use of an incorrect isomer blend would result in delayed detection and larger-scale infestations.

Species-Specific Mating Disruption Strategies for Stored-Product Pest Management

The reconstituted natural isomer blend (4:4:1:1) provides an attractiveness profile equivalent to the natural pheromone [2]. This blend can be deployed in mating disruption programs to saturate the environment with a highly attractive synthetic signal. This causes male confusion and prevents location of calling females, thereby reducing mating success and subsequent population growth. The superior attractiveness of the 4:4:1:1 blend over commercial 1:1 blends [2] is critical for the efficacy and cost-effectiveness of area-wide mating disruption efforts.

Standardized Reference Material for Chemical Ecology and Olfactory Neuroscience Research

The binary nature of the (4R)- vs. (4S)-activity relationship, where (4S)-isomers are inactive or repellent [3], makes (4R)-4,8-dimethyldecanal an essential, well-defined chiral probe. Researchers investigating insect odorant receptor specificity, olfactory coding, or the neural basis of stereochemical discrimination require an authentic, enantiomerically pure standard. Use of an undefined or racemic mixture would confound experimental results and invalidate dose-response or binding studies.

Development of Multi-Species Flour Beetle Traps Using Optimized Isomer Blends

While T. castaneum prefers the 8:2 blend of (4R,8R):(4R,8S) [1], T. confusum is also known to respond to (4R)-configured isomers [4]. This overlapping, yet distinct, stereochemical preference presents a clear, evidence-based rationale for the development of a multi-species trap. By formulating a lure with a defined, broad-spectrum blend of (4R)-isomers, it is possible to monitor and trap multiple pest species simultaneously, improving the efficiency and reducing the cost of integrated pest management programs in facilities where both beetles coexist.

Technical Documentation Hub

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